molecular formula C5H8ClN3 B1474951 3-Chloro-N-ethyl-1H-pyrazol-4-amine CAS No. 1704066-37-4

3-Chloro-N-ethyl-1H-pyrazol-4-amine

Cat. No.: B1474951
CAS No.: 1704066-37-4
M. Wt: 145.59 g/mol
InChI Key: GFJUJIYSIHDIRF-UHFFFAOYSA-N
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Description

3-Chloro-N-ethyl-1H-pyrazol-4-amine is a versatile chemical scaffold in medicinal chemistry and drug discovery research. This compound features a pyrazole core substituted with a chloro group at the 3-position and an ethylamino group at the 4-position, making it a valuable intermediate for the synthesis of more complex molecules. Pyrazolone derivatives, in general, have demonstrated a broad spectrum of pharmacological activities in scientific literature, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties . This specific chloro- and N-ethylamine-substituted pyrazole is of particular interest in the design and optimization of bioactive molecules. Research indicates that analogous 1-ethyl-1H-pyrazol-4-yl derivatives serve as key structural components in potent Glycine Transporter 1 (GlyT1) inhibitors, which are being investigated as potential therapeutic agents for central nervous system disorders such as schizophrenia . The compound is intended for research use only and is not for human or veterinary diagnostic or therapeutic applications. Proper storage in a dark place under an inert atmosphere at 2-8°C is recommended to maintain stability .

Properties

IUPAC Name

5-chloro-N-ethyl-1H-pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN3/c1-2-7-4-3-8-9-5(4)6/h3,7H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJUJIYSIHDIRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(NN=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 3-Chloro-N-ethyl-1H-pyrazol-4-amine with its closest structural analogs.

Substituent Effects on Physical Properties

Compound Name Substituents (Positions) Molecular Weight Melting Point (°C) Key Spectral Data (¹H-NMR, δ ppm) Yield (%) Reference
This compound Cl (3), NHCH₂CH₃ (4), H (1) 175.6 Not reported δ 8.12 (s, 1H, pyrazole-CH) ~17.9*
3-Chloro-N-ethyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine·HCl Cl (3), NHCH₂CH₃ (4), pyridin-3-yl (1) 253.1 157–158 (HCl salt) δ 8.70–8.33 (pyridine-H), δ 8.12 (s, 1H, pyrazole-CH) N/A
1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine CF₃ (3), NHCH₂CH₃ (4) 179.14 Not reported Not provided N/A
4-Chloro-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine Cl (4), CH₂(pyrazole) (1), NH₂ (3) 239.7 Not reported Not provided N/A
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine CH₃ (3), NH-cyclopropyl (4), pyridin-3-yl (1) 215.2 104–107 δ 8.87 (d, J = 2.5 Hz, pyridine-H) 17.9

*Yield inferred from similar synthetic procedures in .

Spectroscopic and Analytical Comparisons

  • ¹H-NMR :
    • 3-Chloro-N-ethyl derivatives show characteristic pyrazole-CH signals at δ 8.12 , consistent with electron-withdrawing chloro groups deshielding the proton.
    • Aryl-substituted analogs (e.g., 3e in ) exhibit downfield shifts (δ 8.69 for –CH=N) due to conjugation effects.
  • MS/HRMS :
    • 3-Chloro-N-ethyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine·HCl: ESI-MS m/z 253 ([M+H]⁺) .
    • Trifluoromethyl analogs: Lower molecular weight (179.14 vs. 239.7) reflects reduced steric bulk .

Key Research Findings

Substituent-Driven Reactivity : Chloro and ethyl groups enhance electrophilic substitution at position 4, while pyridinyl or aryl groups at position 1 stabilize resonance structures .

Solubility Trends : Trifluoromethyl analogs (e.g., ) exhibit higher lipophilicity (logP ~1.39) compared to chloro derivatives, impacting bioavailability.

Synthetic Limitations : Low yields in ethyl-substituted pyrazoles (e.g., 17.9% in ) suggest competing side reactions or steric hindrance during amine coupling.

Preparation Methods

Synthesis via Halogenation and Reductive Amination of Pyrazole Derivatives

One common route involves:

  • Step 1: Starting from 4-nitropyrazole, halogenation and reduction under catalytic conditions yield 3-chloro-1H-pyrazol-4-amine hydrochloride.
  • Catalysts: Platinum or palladium on carbon (Pt/C or Pd/C) are preferred catalysts for reductive chlorination, offering high selectivity (>95%) and yields (~96.8%).
  • Reaction Conditions:
    • Hydrogen atmosphere at 14 to 105 psia
    • Temperature around 30°C
    • Use of aqueous hydrochloric acid (less than 37% concentration)
  • Advantages: High selectivity and yield compared to older methods using Pd/Al2O3 catalyst which gave lower yields (~58%) and more impurities.
  • Process Monitoring: Hydrogen uptake rate is monitored to track reaction progress.
  • Product Isolation: After reaction completion, the mixture is purged with nitrogen, filtered, and the product isolated by standard methods.

N-Ethylation of 3-Chloro-1H-pyrazol-4-amine

  • Starting Material: 3-chloro-1H-pyrazol-4-amine or its derivatives such as N-(3-chloro-1H-pyrazol-4-yl)acetamide.
  • Alkylating Agent: Ethyl bromide (EtBr) is commonly used for N-ethylation.
  • Base: Strong bases like sodium hydride (NaH) or sodium tert-butoxide (NaOt-Bu) facilitate deprotonation and nucleophilic substitution.
  • Solvent: Polar aprotic solvents such as tetrahydrofuran (THF) are preferred for better solubility and reaction kinetics.
  • Additives: Iodide salts such as potassium iodide (KI) or tetrabutylammonium iodide (TBAI) can accelerate the reaction, reducing time to about 24 hours.
  • Temperature: Heating at 50–70°C in a sealed reactor to prevent loss of volatile ethyl bromide improves yield and reaction rate.
  • Reaction Outcome: Formation of this compound with good conversion rates.

Alternative Cyclization and Chlorination Route via Hydrazinopyridine Derivatives

  • Cyclization: 3-hydrazinopyridine dihydrochloride is cyclized with alkyl methacrylates in the presence of alkali metal alkoxides in alkyl alcohol solvents at 25–80°C to form pyrazolidinone intermediates.
  • Chlorination: The pyrazolidinone intermediate is chlorinated with chlorinating agents at 25–100°C to introduce the 3-chloro substituent.
  • Oxidation: Subsequent oxidation converts the dihydro-pyrazole to the aromatic pyrazole ring.
  • Hydrolysis and Decarboxylation: Hydrolysis of esters followed by decarboxylation (often copper(II) oxide catalyzed) yields the final pyrazole derivatives, which can be further N-ethylated.

Summary of Key Preparation Steps and Conditions

Step Reagents/Conditions Outcome/Notes
Reductive chlorination 4-nitropyrazole, Pt/C or Pd/C catalyst, HCl, H2, 30°C High yield (96.8%), high selectivity (>95%)
N-Ethylation 3-chloro-1H-pyrazol-4-amine, EtBr, NaH or NaOt-Bu, THF, KI additive, 50–70°C, sealed reactor Efficient N-ethylation in ~24 h
Cyclization (alternative) 3-hydrazinopyridine·dihydrochloride, alkyl methacrylate, alkali metal alkoxide, 25–80°C Formation of pyrazolidinone intermediate
Chlorination Chlorinating agent, 25–100°C Introduction of 3-chloro substituent
Oxidation Oxidant, 25–100°C Aromatization to pyrazole ring
Hydrolysis & Decarboxylation Hydrochloric acid, copper(II) oxide, polar aprotic solvent, 80–140°C Removal of carboxylic acid group, final pyrazole

Research Findings and Analytical Data

  • Catalyst Efficiency: Pt/C catalyst shows superior activity and selectivity over Pd/Al2O3 in reductive chlorination, enabling lower HCl concentrations and shorter reaction times.
  • Reaction Monitoring: Hydrogen uptake monitoring is critical for determining reaction completion in catalytic hydrogenation steps.
  • Reaction Acceleration: Use of iodide additives in N-ethylation significantly reduces reaction time.
  • Decarboxylation Specificity: Copper(II) oxide uniquely facilitates decarboxylation of pyrazole carboxylic acid intermediates, unlike other agents such as HCl or Pd trifluoroacetate.
  • Purification: Standard chromatographic techniques (e.g., alumina column chromatography) are employed to purify intermediates and final products.

Q & A

Q. What are the optimal synthetic routes for 3-Chloro-N-ethyl-1H-pyrazol-4-amine, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination. For example, in analogous pyrazole derivatives, nitro groups are reduced using hydrogenation with palladium on carbon (Pd/C) under 40 psi H₂ pressure, yielding amines with ~73% efficiency . Reaction optimization includes:

  • Solvent selection : Ethanol or DMSO is preferred for solubility and stability.
  • Catalyst loading : 10% Pd/C is standard for nitro reductions.
  • Temperature control : Reactions are conducted at 35–40°C to balance kinetics and side reactions .
    Key intermediates (e.g., 3-fluoro-5-(3-methyl-4-nitro-1H-pyrazol-1-yl)pyridine) are characterized via 1H NMR^1 \text{H NMR} and melting point analysis to confirm purity before proceeding .

Q. How is the structural identity of this compound confirmed post-synthesis?

Methodological Answer: Multi-technique validation is critical:

  • 1H NMR^1 \text{H NMR} : Aromatic protons appear at δ 8.6–8.9 ppm (pyridine ring), while ethyl groups show triplet splitting (δ 1.0–1.2 ppm, J=7.4HzJ = 7.4 \, \text{Hz}) .
  • Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/zm/z 237 [M+H]+^+) confirm molecular weight .
  • Melting point : Sharp ranges (e.g., 92–94°C) indicate purity . Discrepancies in NMR splitting patterns (e.g., unexpected multiplicity) may signal impurities or tautomeric forms, requiring column chromatography (e.g., ethyl acetate/hexane gradients) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in 1H NMR^1 \text{H NMR}1H NMR data for this compound derivatives?

Methodological Answer: NMR inconsistencies often arise from tautomerism or solvent effects. For example:

  • Tautomeric equilibria : Pyrazole rings exhibit keto-enol tautomerism, altering proton environments. Deuterated solvents (CDCl₃ vs. DMSO-d₆) can shift equilibria, affecting splitting patterns .
  • Dynamic exchange : Amine protons may broaden or split due to hydrogen bonding. Low-temperature NMR (−20°C) can "freeze" exchange processes for clearer spectra .
  • Crystallography : Single-crystal X-ray diffraction (using SHELX or SIR97) provides definitive structural assignments, resolving ambiguities in solution-phase data .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) and molecular docking are employed:

  • DFT : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the chloro-substituted pyrazole carbon shows high electrophilicity (5.2eV\sim -5.2 \, \text{eV}), favoring SNAr reactions .
  • Solvent modeling : Polarizable Continuum Models (PCM) simulate solvent effects (e.g., DMSO enhances charge separation).
  • Transition state analysis : Identifies steric hindrance from the ethyl group, which may slow substitution at the 4-position .

Q. How can biological activity assays be designed to evaluate this compound’s enzyme inhibition potential?

Methodological Answer:

  • Target selection : Prioritize kinases or cytochrome P450 isoforms based on structural analogs (e.g., pyrazole-based inhibitors in –18).
  • Assay protocols :
    • Fluorescence polarization : Measures binding affinity to ATP-binding pockets.
    • IC₅₀ determination : Dose-response curves using recombinant enzymes (e.g., 0.1–100 µM compound).
  • Metabolic stability : Microsomal incubation (human liver microsomes) assesses oxidative degradation via LC-MS/MS .
  • Structure-Activity Relationship (SAR) : Modify the ethyl or chloro groups to correlate substituent effects with potency .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

Methodological Answer:

  • HPLC-MS pitfalls : Co-elution of impurities with similar RtR_t values. Solutions:
    • High-resolution MS (HRMS) : Differentiates by exact mass (e.g., Q-TOF instruments).
    • Ion-pair chromatography : Adds heptafluorobutyric acid to improve separation of polar byproducts .
  • NMR limitations : Low sensitivity for <1% impurities. Alternatives:
    • ¹⁹F NMR : Explores fluorinated analogs (e.g., ) for enhanced detection.
    • 2D COSY/TOCSY : Resolves overlapping peaks in crude mixtures .

Q. How do steric and electronic effects influence the regioselectivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Steric effects : The ethyl group at N-ethyl hinders coupling at the adjacent C-5 position, directing reactions to C-3 (chloro-substituted site).
  • Electronic effects : The chloro group activates the pyrazole ring for Suzuki-Miyaura coupling, but Pd-catalyzed conditions must avoid β-hydride elimination (e.g., use SPhos ligand and K₃PO₄ base) .
  • Computational validation : NBO analysis quantifies charge distribution, guiding catalyst selection (e.g., Pd(OAc)₂ for electron-deficient aryl halides) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-N-ethyl-1H-pyrazol-4-amine
Reactant of Route 2
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3-Chloro-N-ethyl-1H-pyrazol-4-amine

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